Atrial natriuretic factor 270, commonly referred to as atrial natriuretic peptide, is a cardiac hormone primarily secreted by the atrial myocytes of the heart in response to increased blood volume and pressure. This peptide plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular homeostasis through its natriuretic, diuretic, and vasodilatory effects. Atrial natriuretic peptide is synthesized as a precursor protein, pre-proatrial natriuretic peptide, which undergoes proteolytic cleavage to yield the active 28-amino acid form of the peptide.
The atrial natriuretic peptide is synthesized in the atria of the heart. Its release is triggered by various stimuli including atrial wall stretch due to increased blood volume and sodium levels. The synthesis and secretion of this peptide are influenced by factors such as mechanical stretch from blood volume changes, neurohormonal signals, and various physiological states including exercise and stress .
Atrial natriuretic peptide belongs to a family of peptides known as natriuretic peptides, which also includes brain natriuretic peptide and C-type natriuretic peptide. These peptides are classified based on their biological functions related to cardiovascular regulation and fluid homeostasis.
The synthesis of atrial natriuretic peptide begins with the transcription of the NPPA gene located on chromosome 1. The mRNA is translated into a precursor protein known as pre-proatrial natriuretic peptide, which consists of 151 amino acids. This precursor undergoes several processing steps:
The synthesis occurs predominantly in response to increased atrial pressure and volume overload, which stimulates specific transcription factors that enhance gene expression for atrial natriuretic peptide. This process is tightly regulated by various physiological factors including hormones like angiotensin II and endothelin .
Atrial natriuretic peptide has a unique molecular structure characterized by its 28 amino acid sequence, which includes a ring structure formed by a disulfide bond between cysteine residues. This structural feature is critical for its biological activity as it facilitates binding to its receptors.
Atrial natriuretic peptide primarily acts through its interaction with specific receptors on target cells:
The degradation of atrial natriuretic peptide occurs via receptor-mediated endocytosis or enzymatic breakdown by neutral endopeptidase, ensuring that its action is transient and tightly regulated .
The primary mechanism through which atrial natriuretic peptide exerts its effects involves:
Studies have shown that atrial natriuretic peptide can lower blood pressure significantly in hypertensive models by enhancing renal excretion of sodium and water while also promoting vasodilation through cGMP signaling pathways .
Atrial natriuretic peptide has significant implications in cardiovascular research and clinical applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: